molecular formula C15H21NO4 B1374122 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid CAS No. 683219-04-7

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid

Cat. No.: B1374122
CAS No.: 683219-04-7
M. Wt: 279.33 g/mol
InChI Key: RPHRJSPXJCPPIP-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The controlled synthesis of peptides using this compound can lead to the production of bioactive peptides that modulate various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and cleavage of the Boc protecting group. The Boc group is added to amines under basic conditions and can be removed under acidic conditions. This selective protection and deprotection mechanism allows for the precise control of peptide synthesis. The compound’s interactions with enzymes and other biomolecules facilitate the formation of peptide bonds, making it a valuable tool in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that the compound maintains its effectiveness in facilitating peptide synthesis over extended periods, provided it is stored and handled properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low dosages, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high dosages, it can exhibit toxic or adverse effects, including potential disruptions to cellular functions and metabolic processes. It is important to carefully control the dosage to avoid any negative effects on the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It can also influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize and accumulate the compound in specific cellular compartments, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its effectiveness in facilitating biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The precise localization of the compound is essential for its role in biochemical reactions and its overall effectiveness in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid typically involves the following steps:

    Protection of the amine group: The amine group of 2-methyl-3-phenylpropanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). This reaction forms the Boc-protected amine.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA), yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Deprotection: The major product is the free amine, 2-methyl-3-phenylpropanoic acid.

    Substitution: The products depend on the specific reagents used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(Tert-butoxy)carbonylamino}-3-phenylpropanoic acid
  • 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid
  • (2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methyl)phenylpropanoic acid

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a phenyl group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection of amine groups is required.

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHRJSPXJCPPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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